4-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
Description
4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with a cyclopropyl group at position 3 and a methyl group at position 1. Its molecular formula is C10H18Cl2N4 (as a dihydrochloride salt), with a molecular weight of 265.19 g/mol . This compound is cataloged as a building block in pharmaceutical research, likely serving as a precursor for drug discovery due to its nitrogen-rich heterocyclic framework.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H18N4/c1-15-11(9-4-6-12-7-5-9)13-10(14-15)8-2-3-8/h8-9,12H,2-7H2,1H3 |
InChI Key |
DHASHZTZFTXFJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine
Detailed Synthetic Steps
Synthesis of 1-Methyl-1H-1,2,4-Triazole Derivatives
According to a 2021 patent (CN113651762A), the preparation of 1-methyl-1H-1,2,4-triazole derivatives involves:
Step 1: Methylation of 1,2,4-triazole by reacting with chloromethane in the presence of potassium hydroxide and ethanol under reflux conditions to yield 1-methyl-1H-1,2,4-triazole.
Step 2: Lithiation of 1-methyl-1H-1,2,4-triazole in tetrahydrofuran (THF) with n-butyllithium or lithium diisopropylamide (LDA) at low temperature, followed by reaction with dibromomethane or trimethylchlorosilane to afford 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole intermediates.
Step 3: Carboxylation of the lithiated intermediate with carbon dioxide to form 5-substituted carboxylic acids.
Step 4: Conversion of carboxylic acids to methyl esters using methanol and thionyl chloride.
Step 5: Reduction or debromination to yield 1-methyl-1H-1,2,4-triazole-3-methyl formate.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Methylation of 1,2,4-triazole | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | 1-methyl-1H-1,2,4-triazole |
| 2 | Lithiation and halogenation/trimethylsilylation | THF, TMEDA, n-BuLi or LDA, dibromomethane or TMSCl | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |
| 3 | Carboxylation with CO2 | THF, LDA, CO2, low temperature | 5-substituted triazole-3-carboxylic acid |
| 4 | Esterification | Methanol, thionyl chloride | Methyl ester derivative |
| 5 | Debromination/reduction | Pd/C catalyst, DBU, methanol, hydrogen atmosphere | 1-methyl-1H-1,2,4-triazole-3-methyl formate |
| 6 | Coupling to piperidine | Piperidine, nucleophilic substitution conditions | 4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine |
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets in the body. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins makes it a versatile molecule in drug design.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Cyclopropyl: A small, rigid cycloalkane that may enhance metabolic stability and reduce steric hindrance compared to bulkier groups . Isobutyl: A larger substituent that could increase lipophilicity, influencing solubility and membrane permeability .
Molecular Weight and Salt Forms :
- The target compound exists as a dihydrochloride salt, increasing its polarity and aqueous solubility compared to the free-base analogs. This salt form is common in pharmaceutical intermediates to improve handling and bioavailability .
- The free-base analogs (isopropyl and isobutyl derivatives) have lower molecular weights (208.30–222.33 g/mol) due to the absence of chloride ions .
Structural Implications :
- The piperidine-triazole core is conserved across all compounds, suggesting shared pharmacophoric features.
- Substituent size and flexibility may dictate divergent biological activities or synthetic accessibility. For example, cyclopropyl’s rigid structure might favor binding to constrained enzyme active sites, while isobutyl’s flexibility could enhance off-target interactions.
Research Findings and Limitations
- The use of crystallographic software (e.g., SHELXL) for structural validation is implied, given its prominence in small-molecule refinement .
- Pharmacological Data: No explicit studies on biological activity, toxicity, or pharmacokinetics are available in the referenced materials.
- Knowledge Gaps: Critical data such as melting points, solubility profiles, and in vitro/in vivo efficacy remain unreported. Comparative studies exploring structure-activity relationships (SAR) are necessary to evaluate the impact of substituent choice.
Biological Activity
The compound 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with triazole derivatives. The general synthetic pathway can be summarized as follows:
- Starting Materials : Piperidine and 3-cyclopropyl-1-methyl-1H-1,2,4-triazole.
- Reaction Conditions : The reaction is often conducted under reflux in a suitable solvent (e.g., ethanol or DMF) for several hours.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
| Compound Type | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|
| Triazole Derivatives | MCF-7 (Breast) | 23 |
| SW480 (Colon) | 15 | |
| A549 (Lung) | 30 |
These findings suggest that the incorporation of the triazole moiety enhances the anticancer properties of the piperidine scaffold .
Anti-inflammatory Activity
Compounds containing triazole structures have also been evaluated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| 4-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | 0.04 |
| Celecoxib (Standard) | 0.04 |
The results indicate that this compound may possess comparable anti-inflammatory activity to established drugs like celecoxib .
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural features. Key SAR insights include:
- Substituents on the Triazole Ring : Variations in substituents can modulate potency and selectivity against cancer and inflammatory pathways.
- Piperidine Modifications : Alterations to the piperidine ring can affect pharmacokinetics and receptor binding affinity.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various triazole derivatives, it was found that compounds similar to 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of triazole derivatives through carrageenan-induced paw edema models in rats. The results showed that compounds similar to our target compound effectively reduced edema formation, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopropane-containing precursors and progressing through cyclization or nucleophilic substitution. Key steps include:
- N-Alkylation : Introducing the methyl group to the triazole ring under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperidine Functionalization : Coupling the triazole moiety to the piperidine core via Buchwald-Hartwig amination or SN2 reactions, optimized at 80–100°C in polar aprotic solvents .
- Cyclopropane Integration : Cyclopropanation via Simmons-Smith or transition-metal-catalyzed methods, requiring strict anhydrous conditions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and piperidine methylene signals at δ 2.5–3.5 ppm) .
- X-Ray Crystallography : Resolves conformational ambiguity; for example, piperidine chair vs. boat conformations and triazole-planarity deviations .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ = calculated for C₁₂H₁₈N₄).
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values ≤ 32 µg/mL suggest potency) .
- Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., IC₅₀ < 10 µM indicates anticancer potential) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with triazole-piperidine hybrids showing IC₅₀ values in nM ranges .
Advanced Research Questions
Q. How do substituent variations on the triazole ring affect structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative Analysis : Replace cyclopropyl with ethyl or isopropyl groups to assess steric effects on target binding. For example:
| Substituent | LogP | IC₅₀ (Kinase X) |
|---|---|---|
| Cyclopropyl | 2.1 | 45 nM |
| Isopropyl | 2.8 | 120 nM |
| (Data adapted from QSAR models ) |
- Electron-Withdrawing Groups : Fluorine or nitro groups at position 3 enhance electrophilicity, improving target engagement but reducing solubility .
Q. What computational strategies predict pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Modeling : Use tools like ADMET Predictor™ to estimate bioavailability (%F > 50% preferred) and blood-brain barrier penetration (logBB < 0.3 for CNS avoidance) .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions (e.g., triazole N2 with kinase hinge region) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) to minimize false positives .
- Metabolite Profiling : LC-MS/MS detects off-target effects from piperidine N-oxidation or triazole ring cleavage .
- Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) for binding affinity (KD < 1 µM) .
Q. What advanced analytical methods resolve conformational dynamics in solution?
- Methodological Answer :
- NOESY NMR : Detects through-space interactions (e.g., piperidine H2-H6 correlations indicating chair conformation) .
- Variable-Temperature NMR : Monitors ring-flipping kinetics of piperidine (ΔG‡ ≈ 50–60 kJ/mol) .
Q. How are synthetic byproducts characterized, and what strategies minimize their formation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
